ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Overview
Description
Ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group, a sulfonyl group, and a diphenyl-imidazole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Esterification: Finally, the ethyl acetate group is introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes, while the fluorobenzyl and sulfonyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Ethyl 2-{2-[(3-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Ethyl 2-{2-[(3-bromobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Uniqueness
Ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-2-33-23(30)17-29-25(21-13-7-4-8-14-21)24(20-11-5-3-6-12-20)28-26(29)34(31,32)18-19-10-9-15-22(27)16-19/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWXISSLOJRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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